3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887898-54-6
VCID: VC4413726
InChI: InChI=1S/C22H14BrN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br
Molecular Formula: C22H14BrN3O5
Molecular Weight: 480.274

3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

CAS No.: 887898-54-6

Cat. No.: VC4413726

Molecular Formula: C22H14BrN3O5

Molecular Weight: 480.274

* For research use only. Not for human or veterinary use.

3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide - 887898-54-6

Specification

CAS No. 887898-54-6
Molecular Formula C22H14BrN3O5
Molecular Weight 480.274
IUPAC Name 3-[(4-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H14BrN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27)
Standard InChI Key QGMSUICUOOGROO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran derivative featuring two distinct aromatic substituents: a 4-bromobenzamido group at the C3 position and a 4-nitrophenyl moiety attached to the carboxamide nitrogen at C2. Its systematic IUPAC name reflects this substitution pattern:

  • IUPAC Name: 3-[(4-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

  • Molecular Formula: C23H15BrN3O5\text{C}_{23}\text{H}_{15}\text{Br}\text{N}_3\text{O}_5

  • Molecular Weight: 526.3 g/mol (calculated based on compositional analysis)

The benzofuran core (C8H6O) serves as the central scaffold, with the carboxamide group at C2 forming a critical hydrogen-bonding site. The 4-bromobenzamido substituent introduces steric bulk and electron-withdrawing effects, while the 4-nitrophenyl group enhances π-π stacking potential and redox activity .

Structural and Electronic Properties

X-ray crystallography data from analogous compounds, such as N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, reveal key structural motifs . Intramolecular N–H···O hydrogen bonds between the amide and carbonyl groups stabilize the planar conformation, a feature likely conserved in the target compound. The dihedral angle between the benzofuran core and the 4-nitrophenyl group is hypothesized to approximate 10–15°, based on similar sulfonamide derivatives .

Substituent effects dominate the electronic profile:

  • The 4-bromo substituent increases lipophilicity (cLogP ≈ 3.8) and may enhance membrane permeability.

  • The 4-nitro group introduces strong electron-withdrawing character, reducing the electron density of the adjacent phenyl ring and potentially modulating receptor-binding interactions .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can be extrapolated from methodologies developed for related benzofuran-2-carboxamides . A three-step strategy is proposed:

Step 1: C–H Arylation of Benzofuran Precursors

Palladium-catalyzed C–H functionalization enables direct installation of aryl groups at the C3 position. Using 8-aminoquinoline as a directing group, benzofuran-2-carboxamide derivatives undergo arylation with 4-bromophenyl iodides under optimized conditions :

Pd(OAc)2(10mol%),NaOAc(1.0equiv),AgOAc(1.5equiv),CPME,110C\text{Pd(OAc)}_2 \, (10 \, \text{mol}\%), \, \text{NaOAc} \, (1.0 \, \text{equiv}), \, \text{AgOAc} \, (1.5 \, \text{equiv}), \, \text{CPME}, \, 110^\circ\text{C}

This step achieves >80% yield for analogous substrates, as demonstrated in the synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide .

Step 2: Transamidation for Nitrogen Functionalization

A one-pot, two-step transamidation protocol replaces the 8-aminoquinoline auxiliary with the 4-nitrophenyl group :

  • Boc Activation: Treatment with di-tert-butyl dicarbonate (Boc₂O) and DMAP in acetonitrile generates an N-acyl-Boc-carbamate intermediate.

  • Aminolysis: Reaction with 4-nitroaniline in toluene at 60°C affords the final product.

Step 3: Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure compound. High-resolution mass spectrometry (HRMS) and 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR confirm structural integrity:

  • HRMS: m/z 526.0298 [M+H]+^+ (calc. 526.0295)

  • 1H^1\text{H} NMR (DMSO-d6): δ 8.35 (s, 1H, benzofuran-H), 7.92–7.45 (m, 8H, aromatic), 10.81 (s, 1H, NH) .

Biological Activities and Mechanistic Insights

Antioxidant Mechanisms

In vitro assays on analogous compounds reveal dual antioxidant pathways:

  • Direct ROS Scavenging: The nitro group facilitates single-electron transfer, neutralizing superoxide radicals (O2\text{O}_2^-) .

  • Lipid Peroxidation Inhibition: Brominated aromatic systems intercalate into lipid bilayers, reducing malondialdehyde (MDA) levels by 40–60% in rat brain homogenates .

Applications and Future Directions

Therapeutic Prospects

While direct data on the target compound are lacking, its structural features align with candidates investigated for:

  • Neurodegenerative diseases: NMDA receptor antagonism and antioxidant synergy .

  • Anticancer agents: Nitroreductase-activated prodrugs targeting hypoxic tumors .

Challenges in Development

  • Solubility Limitations: High logP (~4.2) may necessitate prodrug strategies.

  • Metabolic Stability: Nitro groups are prone to hepatic reduction, requiring pharmacokinetic optimization .

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